molecular formula C12H23NO10 B1198680 2,2',2''-Nitrilotriethanol citrate CAS No. 29340-81-6

2,2',2''-Nitrilotriethanol citrate

Cat. No.: B1198680
CAS No.: 29340-81-6
M. Wt: 341.31 g/mol
InChI Key: QHXBZNOJMIQGER-UHFFFAOYSA-N
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Description

Chemical Identity: 2,2',2''-Nitrilotriethanol citrate (CAS: 29340-81-6), also known as triethanolamine citrate, is a citrate salt of triethanolamine (TEA). Its molecular formula is C₁₂H₂₃NO₁₀, with a molecular weight of 341.31 g/mol . Structurally, it consists of a triethanolamine backbone bound to a citrate anion, enabling versatile applications in buffering, chelation, and emulsification.

Properties

CAS No.

29340-81-6

Molecular Formula

C12H23NO10

Molecular Weight

341.31 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H15NO3.C6H8O7/c8-4-1-7(2-5-9)3-6-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-10H,1-6H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

QHXBZNOJMIQGER-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C(CO)N(CCO)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Other CAS No.

57155-85-8
29340-81-6

physical_description

Liquid

Pictograms

Irritant

Related CAS

102-71-6 (Parent)

Synonyms

2,2',2''-nitrilotriethanol
triethanolamine
triethanolamine acetate
triethanolamine citrate
triethanolamine citrate (1:1)
triethanolamine copper salt
triethanolamine hydrochloride
triethanolamine iodohydrate
triethanolamine maleate
triethanolamine phosphate
triethanolamine sulfate
triethanolamine sulfate (2:1)
triethanolamine sulfite (1:1)
triethanolamine tartrate (1:1), (R-(R*,R*))-isomer
triethanolamine titanium salt
triethanolammonium chloride
trolamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Triethanolamine (TEA) Salts

Triethanolamine Stearate
  • Formula: C₂₄H₅₁NO₄ (CAS: 102-71-6 derivative).
  • Applications : Emulsifier in cosmetics and pharmaceuticals; stabilizes oil-water interfaces .
  • Key Difference : Unlike the citrate salt, stearate lacks chelating properties due to its fatty acid component.
Triethanolamine Borate
  • Formula: C₆H₁₂BNO₃ (CAS: 122-55-4).
  • Applications : Lubricant additive and corrosion inhibitor; forms stable complexes with boron .
  • Key Difference : Borate’s coordination with boron enhances thermal stability, whereas citrate’s carboxylate groups enable metal chelation .
EDTA-Triethanolamine Complex
  • Formula : C₁₆H₃₁N₃O₁₁.
  • Applications : Enhanced chelation for heavy metals; used in wastewater treatment .
  • Key Difference : EDTA’s tetraacetic acid groups provide stronger metal binding than citrate’s tricarboxylic structure .

Functional Analogues: Bis-Tris

Bis-Tris (2,2-Bis(hydroxymethyl)-2,2',2''-nitrilotriethanol)

  • Formula: C₈H₁₉NO₅ (CAS: 6976-37-4).
  • Applications :
    • Biochemistry : Preferred buffer for protein separation (pH 6.3–7.3) due to minimal interference with enzymatic activity .
    • Energy Storage : In all-iron redox flow batteries, Bis-Tris paired with Fe-CN achieves 73% energy efficiency at 80 mA cm⁻², outperforming citrate derivatives .
  • Key Difference : Additional hydroxymethyl groups enhance solubility and buffering range compared to TEA citrate .

Surfactant Derivatives

TEA-Laurate
  • Formula: C₁₈H₃₇NO₄ (CAS: 2224-49-9).
  • Applications : Emulsifier in detergents and skincare products .
  • Key Difference : Laurate’s hydrophobic tail prioritizes surface tension reduction, unlike citrate’s hydrophilic, chelation-driven functionality .
Octanoic Acid-TEA Compound
  • Formula: C₆H₁₅NO₃ (CAS: 22919-56-8).
  • Applications : Surfactant in industrial cleaning agents .
  • Key Difference : Shorter carbon chain (C8) reduces micelle stability compared to citrate’s complex structure .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Unique Properties
2,2',2''-Nitrilotriethanol Citrate 29340-81-6 C₁₂H₂₃NO₁₀ 341.31 Buffering, metal chelation, cosmetics Tricarboxylic chelation; pH 6.5–7.0 stability
Triethanolamine Stearate 102-71-6 derivative C₂₄H₅₁NO₄ 413.67 Cosmetic emulsification Hydrophobic tail; oil-soluble
Triethanolamine Borate 122-55-4 C₆H₁₂BNO₃ 156.98 Lubricants, corrosion inhibition Boron coordination; high thermal stability
Bis-Tris 6976-37-4 C₈H₁₉NO₅ 209.24 Protein buffers, redox flow batteries Broad pH range (6.3–7.3); hydroxymethyl groups
EDTA-Triethanolamine Complex N/A C₁₆H₃₁N₃O₁₁ 441.43 Heavy metal chelation Tetraacetic acid; strong metal binding

Research Findings and Industrial Relevance

  • Energy Storage : Bis-Tris outperforms citrate derivatives in redox flow batteries, achieving 73% energy efficiency over 250 cycles .
  • Biochemistry: TEA citrate’s compatibility with EPR spectroscopy makes it ideal for studying hemoglobin-NO interactions .
  • Cosmetics : TEA citrate derivatives (e.g., TEA-laurate) are less irritating than sulfated alternatives, enhancing formulation safety .

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